2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyridine ring attached to an oxadiazole moiety, which is further substituted with a 2,4-dichlorophenoxyethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate in a solvent like acetone.
Synthesis of 2,4-dichlorophenoxyethyl hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide by reacting with hydrazine hydrate.
Cyclization to form oxadiazole: The hydrazide is then cyclized with an appropriate reagent, such as phosphoryl chloride, to form the oxadiazole ring.
Coupling with pyridine: Finally, the oxadiazole derivative is coupled with a pyridine derivative under suitable conditions, often involving a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of the dichlorophenoxy group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The pyridine ring can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted phenoxy derivatives, while oxidation could lead to the formation of oxadiazole N-oxides.
Scientific Research Applications
Chemistry
In chemistry, 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential antitumor agent. Studies have indicated that derivatives of 2,4-dichlorophenoxyacetic acid exhibit significant biological activities, including anti-inflammatory and antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of new agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.
Mechanism of Action
The mechanism of action of 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The dichlorophenoxy group is known to interact with cellular membranes and proteins, potentially disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A well-known herbicide with similar structural features.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring, known for their diverse biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, widely used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine apart is its combined structural features, which confer unique chemical and biological properties. The presence of both the dichlorophenoxy and oxadiazole moieties allows for a broader range of interactions and applications compared to compounds with only one of these groups.
Properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-3-pyridin-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-9(21-13-6-5-10(16)8-11(13)17)15-19-14(20-22-15)12-4-2-3-7-18-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQAKYAHERVUPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=N2)OC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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